2-({2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
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Overview
Description
2-({2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and an acetamido group attached to a benzamide moiety
Preparation Methods
The synthesis of 2-({2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a furylmethyl halide.
Acetylation: The acetamido group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Benzamide: The final step involves coupling the acetamido-piperazine derivative with benzoyl chloride to form the benzamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-({2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-({2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for diseases where piperazine derivatives have shown efficacy.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathway Interference: The compound may interfere with cellular pathways involved in cell proliferation, apoptosis, and other critical biological processes.
Comparison with Similar Compounds
2-({2-[4-(2-FURYLMETHYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE can be compared with other similar compounds:
Piperazine Derivatives: Compounds like trimetazidine and ranolazine also feature piperazine rings and are used in medicinal chemistry for their therapeutic effects.
Furylmethyl Substituted Compounds: Similar compounds with furylmethyl groups, such as furylmethyl ketones, exhibit unique chemical properties and biological activities.
Benzamide Derivatives: Compounds like metoclopramide and sulpiride, which contain benzamide moieties, are used in pharmaceuticals for their diverse pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[[2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c19-18(24)15-5-1-2-6-16(15)20-17(23)13-22-9-7-21(8-10-22)12-14-4-3-11-25-14/h1-6,11H,7-10,12-13H2,(H2,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDCRZWDUSMQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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